molecular formula C6H3Br2NO2 B1313857 2,6-Dibromo-3-pyridinecarboxylic acid CAS No. 55304-85-3

2,6-Dibromo-3-pyridinecarboxylic acid

Cat. No. B1313857
CAS RN: 55304-85-3
M. Wt: 280.9 g/mol
InChI Key: JOASPXJXGMCEOX-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid . It has the molecular formula C6H3Br2NO2 and a molecular weight of 280.90 g/mol . It is an analog of 2,6-Dichloroisonicotinic acid which binds and inhibits tobacco catalase activity .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-3-pyridinecarboxylic acid consists of a pyridine ring with carboxylic acid and bromine substituents . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

2,6-Dibromo-3-pyridinecarboxylic acid is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers

2,6-Dibromo-3-pyridinecarboxylic acid has been instrumental in the synthesis of novel Metal-Organic Frameworks (MOFs) and coordination polymers. These structures have significant implications in various fields due to their tunable properties and functions like molecular recognition, adsorption, separation processes, catalysis, ion exchange, and molecular magnetism. For instance, pyridine-2,6-dicarboxylic acid derivatives were used to synthesize MOFs polymers with Pr(III) and Eu(III), exhibiting intriguing luminescent properties (Yang et al., 2012). Similarly, coordination polymers of La(III) were synthesized to form bunched infinite nanotubes, demonstrating the flexibility and structural variability of this compound (Ghosh & Bharadwaj, 2005).

Analysis of Carboxylate Coordination Function

The compound also plays a crucial role in the study of carboxylate coordination functions. Research has demonstrated that salts of pyridinedicarboxylic acid, including 2,6-pyridinedicarboxylic acid, show properties highly dependent on the bonding manner of carboxylate groups and the coordination of heterocyclic nitrogen atom (Puntus, Zolin, & Kudryashova, 2004).

Luminescent Properties and Sensitization

The compound has been utilized to study and enhance the luminescent properties of certain materials. For instance, a detailed study on pyridine-2,6-dicarboxylic acid and its modified analogues revealed their ability to sensitize emission from various lanthanide ions, covering a wide spectral range. This property is pivotal for applications such as biological sensing and thermal/photochemical transitions in materials (George et al., 2021).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dibromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOASPXJXGMCEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482813
Record name 2,6-Dibromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3-pyridinecarboxylic acid

CAS RN

55304-85-3
Record name 2,6-Dibromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dibromo-3-formylpyridine (0.3 g) in tert-butanol (12 mL)-water (1 mL) were added sodium dihydrogen phosphate (0.14 g), 2-methyl-2-butene (0.32 g) and a solution of sodium chlorite (0.36 g) in water (2 mL) successively at room temperature, and the mixture was stirred for 2 hours. The reaction mixture was poured into water. The mixture was acidified by adding 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.28 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
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0.14 g
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reactant
Reaction Step One
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0.32 g
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reactant
Reaction Step One
Quantity
12 mL
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solvent
Reaction Step One
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Quantity
1 mL
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solvent
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
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Quantity
2 mL
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solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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